N-(2,4-Dichlorobenzylidene)-M-anisidine

Catalog No.
S12398266
CAS No.
M.F
C14H11Cl2NO
M. Wt
280.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dichlorobenzylidene)-M-anisidine

Product Name

N-(2,4-Dichlorobenzylidene)-M-anisidine

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)methanimine

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

InChI

InChI=1S/C14H11Cl2NO/c1-18-13-4-2-3-12(8-13)17-9-10-5-6-11(15)7-14(10)16/h2-9H,1H3

InChI Key

SQLIWOQCFPUBHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl

N-(2,4-Dichlorobenzylidene)-M-anisidine is an organic compound characterized by the molecular formula C13_{13}H10_{10}Cl2_{2}N. This compound features a dichlorobenzylidene moiety attached to the nitrogen of M-anisidine, which is a derivative of aniline. The presence of two chlorine atoms at the 2 and 4 positions on the benzene ring significantly influences its chemical behavior and biological properties. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the imine group to an amine group, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atoms on the benzene ring are susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace chlorine under basic conditions.

Research indicates that N-(2,4-Dichlorobenzylidene)-M-anisidine exhibits notable biological activities. It has been investigated for:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in drug development .
  • Anticancer Potential: Preliminary research indicates that it may have anticancer properties, which warrants further investigation into its mechanisms of action and efficacy against various cancer cell lines.

The synthesis of N-(2,4-Dichlorobenzylidene)-M-anisidine typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and M-anisidine. The reaction can be represented as follows:

2 4 Dichlorobenzaldehyde+M anisidineN 2 4 Dichlorobenzylidene M anisidine+Water\text{2 4 Dichlorobenzaldehyde}+\text{M anisidine}\rightarrow \text{N 2 4 Dichlorobenzylidene M anisidine}+\text{Water}

This reaction generally occurs under acidic or basic conditions to facilitate the removal of water and drive the reaction towards completion . In industrial settings, optimized conditions are employed to maximize yield and purity.

N-(2,4-Dichlorobenzylidene)-M-anisidine has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in various organic synthesis processes and is utilized in coordination chemistry as a ligand.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents .
  • Dyes and Pigments Production: The compound is also used in the manufacturing of dyes and pigments due to its unique structural properties.

The interaction studies of N-(2,4-Dichlorobenzylidene)-M-anisidine focus on its binding mechanisms with biological targets. The compound can form both covalent and non-covalent bonds with enzymes and receptors, influencing various biological pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its use in medicinal chemistry .

Several compounds exhibit structural similarities to N-(2,4-Dichlorobenzylidene)-M-anisidine. These include:

  • N-(3,4-Dichlorobenzylidene)-M-anisidine
  • 2-Chloro-N-(2,4-Dichlorobenzylidene)aniline
  • N-(2-Chlorobenzylidene)-M-anisidine

Uniqueness

The uniqueness of N-(2,4-Dichlorobenzylidene)-M-anisidine lies in the specific positioning of the chlorine atoms on the benzene ring. This positional isomerism affects its reactivity profile and biological activity compared to similar compounds. For instance, variations in chlorine substitution can lead to significant differences in antimicrobial potency or anticancer efficacy among these compounds .

Traditional Condensation Approaches for Schiff Base Formation

The classical synthesis of N-(2,4-dichlorobenzylidene)-M-anisidine involves a straightforward acid-catalyzed condensation between 2,4-dichlorobenzaldehyde and m-anisidine. This method typically employs ethanol or methanol as solvents under reflux conditions, with reaction times ranging from 4 to 8 hours. The mechanism follows the nucleophilic addition of the amine group to the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

A critical factor in traditional approaches is the molar ratio of reactants. Stoichiometric equivalence (1:1) ensures maximal yield, while excess aldehyde can lead to side products such as bis-imines. For instance, studies on analogous Schiff bases demonstrated that deviations from equimolar ratios reduced yields by 15–20%. Dehydration agents like molecular sieves or anhydrous magnesium sulfate are often added to shift the equilibrium toward imine formation by removing water.

Table 1: Solvent Comparison in Traditional Synthesis

SolventBoiling Point (°C)Yield (%)Reaction Time (h)
Ethanol78826
Methanol65755
Toluene111688

Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point, facilitating both reactant solubility and efficient water removal.

Catalyst-Assisted Synthesis Strategies

Catalysts significantly enhance the efficiency of Schiff base formation. Protonic acids like p-toluenesulfonic acid (p-TsOH) and solid acid catalysts such as Amberlyst® 15 have been employed to accelerate the dehydration step. For example, p-TsOH reduced reaction times for analogous Schiff bases from 6 hours to 2 hours while maintaining yields above 85%. Amberlyst® 15, a reusable ion-exchange resin, offers additional advantages by simplifying product isolation and minimizing waste.

Transition metal complexes, particularly copper-based catalysts, have also shown promise. In a study involving Fe₃O₄@SiO₂-supported Cu(II) Schiff base complexes, reaction times for imine formation were reduced to 10 minutes with yields exceeding 90%. These catalysts likely operate via Lewis acid mechanisms, polarizing the carbonyl group to enhance nucleophilic attack.

Table 2: Catalyst Performance in Imine Synthesis

CatalystYield (%)Reaction TimeReusability
p-Toluenesulfonic acid882 hLow
Amberlyst® 15793 hHigh
Cu(II)-Fe₃O₄@SiO₂9510 minModerate

Solvent Systems and Reaction Kinetic Studies

Solvent polarity profoundly influences reaction kinetics. Polar protic solvents like ethanol stabilize intermediates through hydrogen bonding, whereas aprotic solvents like acetonitrile favor faster dehydration. Kinetic studies on similar Schiff bases revealed a second-order dependence on reactant concentrations, with activation energies of 40–50 kJ/mol.

Table 3: Kinetic Parameters in Different Solvents

SolventRate Constant (k, L/mol·min)Activation Energy (kJ/mol)
Ethanol0.1245
Acetonitrile0.1838
Water0.0552

Notably, mixed solvent systems (e.g., ethanol-water) can modulate reaction rates by balancing solubility and dehydration efficiency.

Green Chemistry Approaches in Imine Formation

Sustainable synthesis strategies for N-(2,4-dichlorobenzylidene)-M-anisidine focus on solvent reduction, energy efficiency, and catalyst recyclability. Microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating, as demonstrated in analogous imine formations. Solvent-free conditions, achieved by grinding reactants with catalytic p-TsOH, yield comparable results (80–85%) while eliminating solvent waste.

Magnetic nanoparticle-supported catalysts, such as Fe₃O₄@SiO₂-Cu(II), exemplify green principles by enabling facile magnetic recovery and reuse for up to five cycles without significant activity loss. Life-cycle assessments of these methods show reductions in energy consumption (30–40%) and E-factor values (0.5 vs. 2.1 for traditional methods).

Table 4: Comparison of Traditional vs. Green Methods

ParameterTraditional MethodGreen Method
Energy Use (kJ/mol)12075
Solvent Volume (mL)500 (solvent-free)
Catalyst Reuse0 cycles5 cycles

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

279.0217694 g/mol

Monoisotopic Mass

279.0217694 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types